2-({8,9-DIMETHOXY-2-PHENYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(3-METHYLPHENYL)BUTANAMIDE
Description
This compound belongs to the triazoloquinazoline family, characterized by a fused triazole-quinazoline core. Quinazolinone derivatives are pharmacologically significant due to their diverse biological activities, including anticancer, anticonvulsant, and receptor antagonism properties . The target molecule features:
- 8,9-Dimethoxy substituents: Enhance electron density and influence receptor binding.
- 2-Phenyl group: Contributes to lipophilicity and steric effects.
Properties
IUPAC Name |
2-[(8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(3-methylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O3S/c1-5-24(27(34)29-19-13-9-10-17(2)14-19)37-28-30-21-16-23(36-4)22(35-3)15-20(21)26-31-25(32-33(26)28)18-11-7-6-8-12-18/h6-16,24H,5H2,1-4H3,(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNQYALTYZFTIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC(=C1)C)SC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=CC=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({8,9-DIMETHOXY-2-PHENYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(3-METHYLPHENYL)BUTANAMIDE typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired transformations occur efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-({8,9-DIMETHOXY-2-PHENYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(3-METHYLPHENYL)BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
2-({8,9-DIMETHOXY-2-PHENYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(3-METHYLPHENYL)BUTANAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-({8,9-DIMETHOXY-2-PHENYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)-N-(3-METHYLPHENYL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
Table 1: Key Structural Features and Properties
Key Observations :
Core Modifications: The target compound and share a triazolo[1,5-c]quinazoline core, but differ in substituents (2-phenyl vs. 2-ethyl; butanamide vs. methoxybenzyl sulfanyl).
Biological Activity: Pyrazolo-triazolo-pyrimidines like MRE 3008F20 exhibit high selectivity for adenosine A₃ receptors (Kₐ ~0.8 nM) , whereas triazolopyrimidines in target plant acetolactate synthase (ALS). This highlights how minor structural changes redirect applications from pharmaceuticals to agrochemicals.
Synthetic Approaches :
Thermodynamic and Pharmacokinetic Insights
- Thermodynamics: Pyrazolo-triazolo-pyrimidines like MRE 3008F20 exhibit entropy-driven binding to adenosine receptors, a trait common among antagonists . The target compound’s butanamide side chain may introduce enthalpy-driven interactions (e.g., hydrogen bonding) depending on the target.
- Bioavailability : The 3-methylphenyl group in the target compound likely improves metabolic stability compared to simpler alkyl chains in or fluorinated groups in .
Biological Activity
The compound 2-({8,9-Dimethoxy-2-Phenyl-[1,2,4]Triazolo[1,5-C]Quinazolin-5-YL}Sulfanyl)-N-(3-Methylphenyl)Butanamide is a member of the triazoloquinazoline family, which has garnered attention for its diverse biological activities. This article delves into its synthesis, biological activity, and therapeutic potential based on various research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 515.6 g/mol. Its unique structure includes a triazoloquinazoline core, which is associated with significant biological activities, including anticancer properties and kinase inhibition.
Anticancer Properties
Research has demonstrated that compounds with similar structures exhibit notable anticancer activities. For instance, a study evaluated several synthesized triazoloquinazoline derivatives against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 9 | HCT-116 (Colorectal) | 17.35 |
| Compound 7 | HCT-116 (Colorectal) | 27.05 |
| Compound 9 | HePG-2 (Liver) | 29.47 |
| Compound 7 | HePG-2 (Liver) | 39.41 |
The results indicated moderate cytotoxicity against hepatocellular carcinoma and colorectal carcinoma cell lines, suggesting that the compound may inhibit cancer cell proliferation effectively .
The mechanism of action for triazoloquinazoline derivatives generally involves interactions with specific molecular targets such as enzymes or receptors. These compounds can modulate enzymatic activity or receptor signaling pathways, leading to altered cellular responses. For instance, certain derivatives have shown inhibition of epidermal growth factor receptor (EGFR) and topoisomerase II activities .
Study on Quinazoline Derivatives
A recent study focused on the synthesis and evaluation of quinazoline derivatives for their anticancer properties. The findings revealed that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin. Specifically, derivative 8a showed promising results against HCT-116 and HePG-2 cell lines with IC50 values significantly lower than those of conventional drugs .
In Vitro Evaluation
In vitro assays using the MTT method demonstrated that the synthesized compounds displayed varying degrees of cytotoxicity across different cancer cell lines. The study highlighted the potential of these compounds as therapeutic agents in cancer treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
